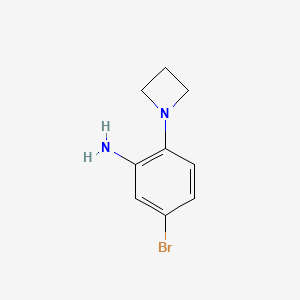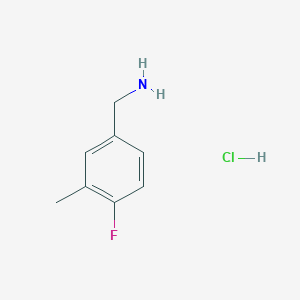
Methyl2-(4-iodo-2-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl2-(4-iodo-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H8INO4 It is a derivative of phenylacetate, where the phenyl ring is substituted with iodine and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-iodo-2-nitrophenyl)acetate typically involves the esterification of 4-iodo-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl2-(4-iodo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Substitution: 2-(4-hydroxy-2-nitrophenyl)acetic acid or 2-(4-amino-2-nitrophenyl)acetic acid.
Reduction: Methyl2-(4-amino-2-nitrophenyl)acetate.
Hydrolysis: 4-iodo-2-nitrophenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl2-(4-iodo-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl2-(4-iodo-2-nitrophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl2-(2-iodo-4-nitrophenyl)acetate
- Methyl2-(4-chloro-2-nitrophenyl)acetate
- Methyl2-(4-bromo-2-nitrophenyl)acetate
Uniqueness
Methyl2-(4-iodo-2-nitrophenyl)acetate is unique due to the presence of both iodine and nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The iodine atom also makes the compound suitable for use in radiolabeling studies.
Eigenschaften
Molekularformel |
C9H8INO4 |
|---|---|
Molekulargewicht |
321.07 g/mol |
IUPAC-Name |
methyl 2-(4-iodo-2-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8INO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
BWIVXTBYOPXHTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C=C(C=C1)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)


![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)



![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)

![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
